molecular formula C12H13NO B15348509 Acetamide,N,N-dicyclopentadienyl-

Acetamide,N,N-dicyclopentadienyl-

Cat. No.: B15348509
M. Wt: 187.24 g/mol
InChI Key: PWOLKFZLTOSTBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The cyclopentadienyl substituents, which consist of conjugated dienes, confer unique steric and electronic properties to the molecule. This compound is hypothesized to exhibit distinct solubility, reactivity, and biological activity compared to simpler alkyl- or aryl-substituted acetamides.

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

N,N-di(cyclopenta-1,3-dien-1-yl)acetamide

InChI

InChI=1S/C12H13NO/c1-10(14)13(11-6-2-3-7-11)12-8-4-5-9-12/h2-6,8H,7,9H2,1H3

InChI Key

PWOLKFZLTOSTBD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC=CC1)C2=CC=CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N,N-dicyclopentadienyl- typically involves the reaction of acetamide with cyclopentadiene under specific conditions. One common method is the Schlenk equilibrium method , where acetamide is reacted with cyclopentadiene in the presence of a strong base such as sodium hydride (NaH) to form the dicyclopentadienyl derivative.

Industrial Production Methods

In an industrial setting, the production of Acetamide, N,N-dicyclopentadienyl- may involve large-scale reactions using reactors designed to handle the exothermic nature of the reaction. The process would be optimized to ensure high yield and purity, often involving continuous flow systems and rigorous purification steps.

Chemical Reactions Analysis

Acetamide, N,N-dicyclopentadienyl-: undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can lead to the formation of reduced forms of the compound.

  • Substitution: : Substitution reactions at the cyclopentadienyl rings can introduce various functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: : Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Formation of oxo derivatives.

  • Reduction: : Reduced forms of the compound.

  • Substitution: : Introduction of functional groups such as halogens, alkyl, or aryl groups.

Scientific Research Applications

Acetamide, N,N-dicyclopentadienyl-: has several scientific research applications, including:

  • Chemistry: : Used as a ligand in coordination chemistry to form complexes with transition metals.

  • Biology: : Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: : Investigated for its therapeutic potential in drug development.

  • Industry: : Utilized in the synthesis of advanced materials and catalysts.

Mechanism of Action

The mechanism by which Acetamide, N,N-dicyclopentadienyl- exerts its effects involves its interaction with molecular targets and pathways. The compound may act as a ligand, forming complexes with metal ions, which can then participate in catalytic processes or biological interactions.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents on the nitrogen atom significantly influence the properties of acetamide derivatives. A comparison of key compounds is summarized in Table 1.

Table 1: Structural and Physical Properties of Selected Acetamides

Compound Name Substituents Molecular Weight (g/mol) Key Properties
N,N-Dimethylacetamide (DMAc) Two methyl groups 87.12 Polar aprotic solvent; high boiling point (165–166°C)
N,N-Diethylacetamide Two ethyl groups 115.18 Moderate volatility; used in synthesis and manufacturing
N,N-Diphenylacetamide Two phenyl groups 225.27 Lipophilic; potential use in drug design due to aromatic interactions
N,N-Dicyclopentadienylacetamide* Two cyclopentadienyl groups ~273.34 (estimated) High steric bulk; potential for π-orbital interactions; low volatility (inferred)
N-(3-Nitrophenyl)acetamide Single nitroaryl group 180.16 Electron-withdrawing nitro group enhances stability and reactivity

*Estimated properties based on analogous structures.

  • Steric Effects : The cyclopentadienyl groups in the target compound introduce significant steric hindrance, likely reducing reactivity in nucleophilic reactions compared to DMAc or diethylacetamide .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.